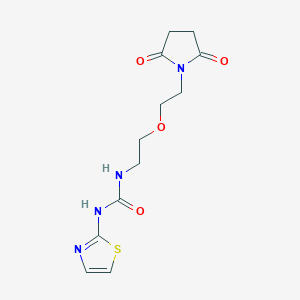
2-(4-苯基噻唑-2(3H)-基亚甲基)丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile” is a chemical compound with the molecular formula C12H7N3S . It has a molecular weight of 225.27 .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields this compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound has been studied with various electrophilic and nucleophilic reagents . It has been found to react unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including those similar to the compounds , have been found to exhibit potent antifungal activity . They also show moderate antibacterial activity towards both sensitive and resistant bacterial strains .
Anti-inflammatory Activity
These compounds have been evaluated for their anti-inflammatory activities . The results demonstrated that most of the tested compounds showed good anti-inflammatory activity .
Optical Applications
The compound 4‑phenylthiazol‑2‑yl‑(phenylhydrazono) acetonitrile (PTPA), which is similar to the compounds , has been studied for its optical properties .
Inhibitory Activity against SHP1
2-phenyl-1,3,4-thiadiazole derivatives, which are structurally similar to the compounds , have been studied for their inhibitory activities against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades, and inhibiting its activity is of considerable significance for advancing the integration of diagnosis and treatment of related diseases .
Biological Evaluation
Thiazoles, including the compounds , have been evaluated for their biological activities . These activities include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Drug Discovery
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs like the short-acting sulfa drug sulfathiazole . Therefore, these compounds could potentially be used in drug discovery.
未来方向
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by thiazole derivatives, this compound could be a promising candidate for the development of new drugs .
作用机制
Target of Action
The compound, also known as 2-(4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)propanedinitrile, has been found to exhibit anti-inflammatory and antibacterial activities
Mode of Action
Similarly, its antibacterial activity indicates it may interfere with bacterial growth or survival
Biochemical Pathways
Given its anti-inflammatory and antibacterial activities, it may influence pathways related to inflammation and bacterial metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound, which remain to be identified.
Result of Action
The compound has demonstrated anti-inflammatory and antibacterial effects . In the context of inflammation, this could result in reduced swelling, pain, and other symptoms. In terms of antibacterial activity, it could lead to the inhibition of bacterial growth or survival.
属性
IUPAC Name |
2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLWHGFQKUREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)
![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
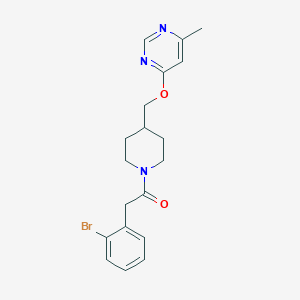

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)
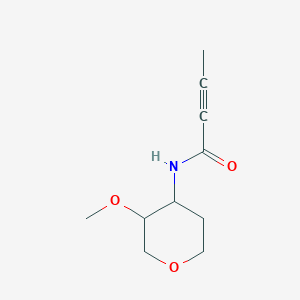
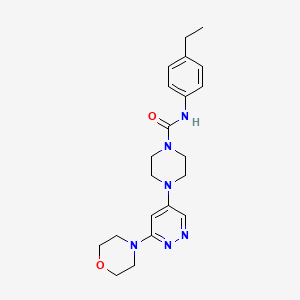
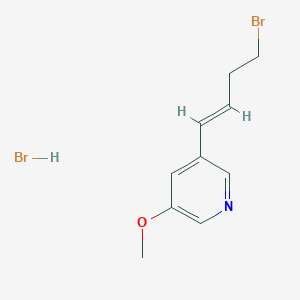
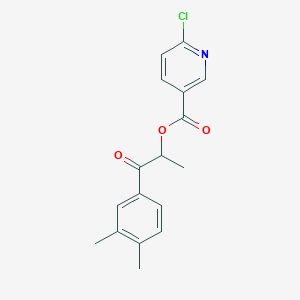
![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)
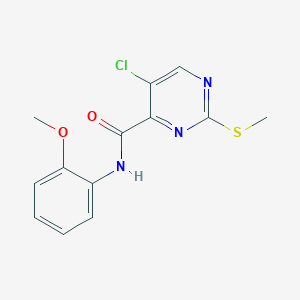
![5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2815324.png)
